Methyl 2-chloroquinoline-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPJNOFBMQEIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450115 | |
| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-85-4 | |
| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl 2 Chloroquinoline 3 Carboxylate
Classical Synthetic Approaches and Their Modern Adaptations
The synthesis of the quinoline (B57606) ring system, a cornerstone of heterocyclic chemistry, has been historically achieved through several named reactions. These methods, while foundational, have undergone significant evolution to improve yields, purity, and environmental footprint. For the specific synthesis of Methyl 2-chloroquinoline-3-carboxylate, the Vilsmeier-Haack reaction stands out as a particularly effective route, primarily through the generation of a key precursor. Other classical methods, such as the Gould-Jacobs, Friedländer, and Conrad-Limpach syntheses, provide the fundamental framework for creating the quinoline core.
Vilsmeier-Haack Reaction in Quinoline Synthesis
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijsr.net It has proven to be one of the most efficient approaches for synthesizing functionalized quinolines. niscpr.res.in The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijsr.netrsc.org
A direct and regioselective pathway to obtaining the core structure of this compound is through the synthesis of its immediate precursor, 2-chloroquinoline-3-carbaldehyde (B1585622). The Vilsmeier-Haack cyclization of N-arylacetamides is a well-established method for this purpose. niscpr.res.iningentaconnect.com In this process, substituted or unsubstituted acetanilides react with the Vilsmeier reagent (e.g., POCl₃/DMF), leading to a cyclization and formylation to yield 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com The reaction is particularly effective for N-arylacetamides that have electron-donating groups at the meta-position. niscpr.res.in
The general scheme involves the reaction of an N-arylacetamide with the Vilsmeier reagent, prepared in situ, followed by heating. rsc.orgiucr.org The resulting intermediate is then hydrolyzed to afford the 2-chloroquinoline-3-carbaldehyde. ijsr.net This aldehyde is a crucial synthon that can be further transformed. The formyl group can be oxidized to a carboxylic acid and subsequently esterified to yield the target molecule, this compound. One documented method for this conversion involves treating 2-chloro-3-formylquinolines with iodine and potassium carbonate in methanol (B129727), which directly affords the corresponding methyl esters. nih.gov
Table 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| N-phenylacetamide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | iucr.org |
| Substituted Acetanilides | POCl₃, DMF | Substituted 2-Chloro-3-formylquinolines | chemijournal.com |
| N-arylacetamides | Vilsmeier Reagent | 2-Chloro-3-formylquinolines | niscpr.res.in |
Optimizing the reaction conditions is critical for maximizing the yield and purity of 2-chloroquinoline-3-carbaldehydes. Studies have shown that the molar proportion of the reagents and the reaction temperature are key variables. For the reaction of m-methoxyacetanilide in DMF, the optimal yield was achieved using 12 molar equivalents of POCl₃ at a temperature of 90°C. niscpr.res.in
Modern adaptations often focus on improving the efficiency and environmental impact of the synthesis. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and increasing yields compared to conventional heating methods. niscpr.res.in For instance, the synthesis of bisquinolines, which utilizes the Vilsmeier-Haack reaction as a key step, demonstrated higher yields in shorter times under microwave conditions. niscpr.res.in The use of ultrasound assistance is another modern technique that has been applied to Vilsmeier-Haack reactions to improve efficiency and yield. nih.gov
Table 2: Optimization of Vilsmeier-Haack Reaction for a Quinoline Derivative
| Molar Equivalents of POCl₃ | Temperature (°C) | Outcome | Reference |
|---|---|---|---|
| 3 to 15 | 80-90 | Maximum yield with 12 moles of POCl₃ at 90°C | niscpr.res.in |
| Not specified | 60 | Controlled temperature is crucial to prevent product degradation | niscpr.res.in |
| Not specified | 120 (Microwave) | High yield and short reaction time | niscpr.res.in |
Gould–Jacob Cyclization and its Derivatives
The Gould-Jacobs reaction is a classical method for the synthesis of quinolines, specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgiipseries.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation can yield 4-hydroxyquinolines. wikipedia.org
For the synthesis of compounds related to this compound, the key intermediate from the Gould-Jacobs reaction is the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. wikipedia.org While this method traditionally yields 4-hydroxy/4-oxo quinolines, modifications and subsequent chemical transformations would be necessary to introduce the 2-chloro substituent and convert the 4-oxo group. A novel approach has been developed for the synthesis of ethyl quinoline-3-carboxylates from indoles and ethyl halodiazoacetates, which is believed to proceed through a cyclopropanation-ring expansion pathway under mild conditions. beilstein-journals.org
Optimization of the Gould-Jacobs reaction often involves a careful balance of reaction time and temperature, as high temperatures are required for the intramolecular cyclization, but prolonged heating can lead to product degradation. ablelab.eu
Friedländer Condensation and its Applications
The Friedländer synthesis is another fundamental reaction for constructing the quinoline ring system. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org
This method offers a direct route to polysubstituted quinolines. organic-chemistry.org While the classical Friedländer synthesis is highly versatile, its direct application to produce this compound would require a specifically substituted 2-aminoaryl carbonyl compound and a suitable dicarbonyl partner. A modified Friedländer condensation has been reported for the synthesis of 3-hydroxyquinoline-2-carboxylates, highlighting the adaptability of this reaction for producing quinolines with varied functional groups. lookchem.com Catalysis has been a major area for modern adaptations, with various catalysts like iodine, toluenesulfonic acid, and various Lewis acids being employed to improve reaction efficiency. wikipedia.org
Conrad–Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com Depending on the reaction conditions, this method can selectively produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, a variation known as the Knorr synthesis). wikipedia.orgscribd.com The reaction proceeds via a Schiff base intermediate which then undergoes thermal cyclization. scribd.com
The primary products are 4-quinolones or 4-hydroxyquinolines. scribd.comquimicaorganica.org Therefore, significant further chemical modifications would be required to synthesize this compound using this route, including the introduction of the chloro group at the 2-position and the carboxylate at the 3-position. The reaction is typically catalyzed by acid. wikipedia.org
Pfitzinger Reaction
The Pfitzinger reaction, and its variant the Pfitzinger-Borsche reaction, provides a direct route to substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The fundamental transformation involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net
The reaction mechanism commences with the hydrolysis of the amide bond in isatin under basic conditions, typically with potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. The enamine undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org
| Feature | Description | Reference |
|---|---|---|
| Reactants | Isatin (or its derivatives) and a carbonyl compound (ketone or aldehyde). | wikipedia.org |
| Reagents | A base, such as potassium hydroxide. | wikipedia.org |
| Product | Substituted quinoline-4-carboxylic acids. | wikipedia.orgresearchgate.net |
| Key Intermediate | A keto-acid formed by the hydrolysis of isatin. | wikipedia.org |
| Halberkann Variant | The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. | wikipedia.org |
While the classic Pfitzinger reaction yields a carboxylic acid at the 4-position, subsequent esterification would be necessary to obtain the methyl ester. Furthermore, the introduction of the 2-chloro substituent would require additional synthetic steps, as this is not a direct outcome of the Pfitzinger condensation.
Doebner–von Miller Reaction
The Doebner–von Miller reaction is a well-established method for synthesizing quinolines, often referred to as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.orgacs.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgslideshare.net The reaction is typically catalyzed by strong acids, such as hydrochloric acid, or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.com
The mechanism is complex and can proceed through different pathways. One proposed mechanism involves the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. acs.org Another possibility involves the initial formation of a Schiff base between the aniline and the carbonyl compound. acs.org
| Aspect | Details | Reference |
|---|---|---|
| Reactants | Aniline and an α,β-unsaturated carbonyl compound. | wikipedia.orgiipseries.org |
| Catalysts | Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride). | wikipedia.orgsynarchive.com |
| Products | Substituted quinolines. The substitution pattern depends on the reactants used. | acs.orgiipseries.org |
| Regiochemistry | Typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds. However, a reversal of regiochemistry has been observed under certain conditions. | acs.org |
For the synthesis of this compound, this reaction would require a specifically substituted aniline and α,β-unsaturated carbonyl precursor to generate the desired substitution pattern on the quinoline ring. The chloro and carboxylate groups would likely need to be incorporated into the starting materials or introduced in subsequent steps.
Advanced Synthetic Strategies
More contemporary approaches offer greater control and versatility in the synthesis of highly functionalized quinolines like this compound.
Cyclization Reactions from Precursors
A powerful strategy for constructing the quinoline ring system involves the cyclization of appropriately substituted acyclic precursors. For instance, 2-chloroquinoline-3-carbonitriles can undergo base-catalyzed cyclization with reagents like guanidine (B92328) hydrochloride to form fused pyrimido[4,5-b]quinolin-4-ones. researchgate.net This highlights the utility of the 2-chloroquinoline-3-carbonitrile (B1354263) scaffold as a versatile intermediate.
Another approach involves the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formylquinolines from substituted acetanilides. nih.govchemijournal.comresearchgate.net The resulting 2-chloro-3-formylquinoline is a key precursor that can undergo further transformations. For example, it can be oxidized to the corresponding carboxylic acid and then esterified to yield this compound.
| Precursor | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride, t-BuOK | Fused pyrimido[4,5-b]quinolin-4-ones | researchgate.net |
| Substituted Acetanilides | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-Chloro-3-formylquinolines | nih.govchemijournal.com |
| 2-Nitro-benzaldehyde and barbituric acids | Hydrogenation and cyclization | Dioxopyrimido-[4.5-b]-dihydroquinolines | researchgate.net |
Lithiation and Electrophilic Formylation of 2-Chloroquinoline (B121035)
The direct functionalization of the quinoline ring via lithiation followed by reaction with an electrophile is a powerful tool for introducing substituents at specific positions. The lithiation of 2-chloroquinoline can be achieved using strong bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP). commonorganicchemistry.comresearchgate.net The position of lithiation is influenced by the directing effects of the chloro substituent and the nitrogen atom in the quinoline ring.
Following lithiation, the resulting organolithium intermediate can be quenched with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group. commonorganicchemistry.com This process, known as electrophilic formylation, would yield 2-chloroquinoline-3-carbaldehyde. As mentioned previously, this aldehyde can then be oxidized and esterified to produce this compound.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline systems has benefited significantly from these advancements.
The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds, and recent developments have expanded its scope. nih.govusd.edu A notable advancement is the palladium-catalyzed decarbonylative Suzuki cross-coupling, which allows for the coupling of heterocyclic carboxylic acids with arylboronic acids. nih.govrsc.org This reaction proceeds with the loss of carbon monoxide from the carboxylic acid, effectively coupling the heterocyclic core to the aryl group.
Copper-Catalyzed [3+2] Cycloaddition
Copper-catalyzed [3+2] cycloaddition reactions represent a powerful method for the construction of five-membered heterocyclic rings. While direct synthesis of the this compound core via this method is not prominently documented, the principle of using copper catalysts in cycloaddition reactions is well-established for creating complex quinoline-containing scaffolds. mdpi.comrsc.org
For instance, copper(II) and copper(I) compounds have been shown to catalyze the formal (3+2) cycloaddition of 2H-azirines with six-membered cyclic enols. This reaction proceeds through the cleavage of the N1-C2 bond of the azirine, leading to the formation of pyrrolo[3,2-c]quinoline derivatives in good to excellent yields. mdpi.com This demonstrates the utility of copper catalysis in building fused ring systems onto a quinoline framework.
Another relevant application of copper catalysis is in the synthesis of quinoline derivatives through tandem reactions. A novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles has been developed using a copper-mediated tandem reaction. This process involves a Knoevenagel condensation followed by copper-catalyzed reductive amination and intramolecular cyclization. rsc.org Furthermore, a synthetic approach to quinindoline derivatives has been developed through a Cu-catalyzed dual cyclization, highlighting the versatility of copper in forming the quinoline subunit. ntnu.edu.twnih.gov
These examples underscore the potential of copper-catalyzed reactions in the synthesis of complex quinoline derivatives. Although a direct copper-catalyzed [3+2] cycloaddition for this compound is not explicitly detailed, the principles suggest that a similar strategy involving a suitable three-atom component and a chlorinated quinoline precursor could be a viable synthetic route.
Table 1: Examples of Copper-Catalyzed Reactions in Quinoline Synthesis
| Reaction Type | Catalysts | Starting Materials | Products | Key Features |
| [3+2] Cycloaddition | Cu(I) and Cu(II) compounds | 2H-azirines, six-membered cyclic enols | Pyrrolo[3,2-c]quinoline derivatives | Forms fused pyrroline (B1223166) rings onto quinolones. mdpi.com |
| Tandem Knoevenagel Condensation, Amination, and Cyclization | Copper-mediated | ortho-bromobenzaldehyde, active methylene (B1212753) nitriles | 2-Aminoquinolines, 2-arylquinoline-3-carbonitriles | Regioselective synthesis of substituted quinolines. rsc.org |
| Dual Cyclization | Cu-catalyzed | Anilines, nitriles | Quinindoline derivatives | Practical method for synthesizing the quinindoline core structure. ntnu.edu.twnih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a significant green chemistry technique, often leading to shorter reaction times, higher yields, and reduced waste compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of quinoline derivatives. researchgate.netnih.gov
Specifically, microwave irradiation has been utilized in the synthesis of 2-chloro-quinoline-3-carboxaldehydes from acetanilides using the Vilsmeier-Haack reagent. This method offers a rapid and efficient route to these important intermediates, which can be further oxidized to the corresponding carboxylic acid and subsequently esterified to this compound. researchgate.net The use of microwave heating dramatically reduces reaction times to a matter of minutes. researchgate.net
The benefits of microwave-assisted synthesis extend to various other reactions in quinoline chemistry. For example, it has been used to accelerate the Knoevenagel condensation of substituted 2-aminoaryl ketones with active methylene compounds to afford quinolone derivatives, with the microwave procedure being much more efficient in terms of time and yield. researchgate.net Another example is the synthesis of quinoline chalcones, where microwave irradiation in the presence of anhydrous potassium carbonate provides a solvent-free, cost-effective, and environmentally benign method with high yields in just a few minutes. sphinxsai.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Coumarin-Based 1,2,3-Triazoles
| Method | Reaction Time | Yield |
| Conventional Heating | Longer | 68-79% |
| Microwave Irradiation | Shorter | 80-90% |
| Data derived from the synthesis of coumarin-based 1,2,3-triazoles, illustrating the general advantages of microwave-assisted synthesis. nih.gov |
Green Chemistry Principles in Quinoline Synthesis
The application of green chemistry principles to quinoline synthesis is a growing area of research, driven by the need for more sustainable chemical processes. ijpsjournal.comnih.gov Traditional methods for quinoline synthesis often involve hazardous reagents, high temperatures, and significant waste generation. researchgate.netnih.gov Green chemistry aims to address these issues through several key principles:
Prevention of waste: Designing syntheses to minimize the production of byproducts. ijpsjournal.com
Atom economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com
Use of less hazardous chemical syntheses: Employing substances that possess little or no toxicity to human health and the environment. ijpsjournal.com
Use of renewable feedstocks: Utilizing renewable raw materials.
Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. ijpsjournal.comresearchgate.net
In the context of quinoline synthesis, green approaches include the use of eco-friendly catalysts, solvent-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation. ijpsjournal.comresearchgate.net For example, formic acid has been investigated as a versatile and environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com The use of heterogeneous catalysts is another green strategy, as they can be easily separated from the reaction mixture and recycled, reducing waste and environmental impact. numberanalytics.com
Microwave-assisted synthesis, as discussed previously, is a prime example of a green chemistry technique that reduces energy consumption and waste. ijpsjournal.comnih.gov Solvent-free synthesis, often coupled with microwave irradiation, further enhances the environmental credentials of a synthetic route by eliminating the need for potentially harmful organic solvents. sphinxsai.com
Esterification and Derivative Formation
Conversion of Carboxylic Acid Intermediates to Methyl Esters
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid. sigmaaldrich.com Several methods are available for this transformation.
A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. libretexts.org However, for more sensitive substrates or to achieve milder reaction conditions, other reagents can be employed.
For instance, chlorotrimethylsilane (B32843) in methanol has been shown to be an effective system for the esterification of a variety of functionalized carboxylic acids, providing high yields without affecting other functional groups. unirioja.es The reaction is typically carried out by heating the carboxylic acid with an excess of methanol and chlorotrimethylsilane. unirioja.es
Another approach involves the alkylation of the carboxylate salt. The carboxylic acid can be deprotonated with a base, such as sodium hydroxide, and the resulting carboxylate can then be reacted with a methylating agent like methyl iodide in an SN2 reaction. libretexts.org
Modern methods also include copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the methyl source, which demonstrates broad substrate scope and good functional group tolerance. organic-chemistry.org
Stereoselective Synthesis of this compound
The concept of stereoselective synthesis for this compound would be relevant if a chiral center were present in the molecule. In its parent form, this compound is achiral. However, if substituents on the quinoline ring or modifications to the ester group introduce chirality, then stereoselective synthesis would become a critical consideration.
For example, in the synthesis of related chiral molecules, such as certain pyrrolo[3,2-c]quinoline derivatives, the stereochemistry of the final product is a key aspect of the synthesis. mdpi.com While there is no direct information found regarding the stereoselective synthesis of this compound itself, the principles of asymmetric synthesis would apply if a chiral analogue were to be targeted. This would likely involve the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions to control the formation of the desired stereoisomer.
Chemical Reactivity and Derivatization Studies
Reactions at the C-2 Chlorine Atom
The chlorine atom at the C-2 position of the quinoline (B57606) nucleus is activated towards nucleophilic attack and oxidative addition, making it a key site for chemical modifications.
The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the C-2 chlorine atom by various nucleophiles.
The reaction of 2-chloroquinolines with amines is a well-established method for the synthesis of 2-aminoquinoline (B145021) derivatives. In the case of methyl 2-chloroquinoline-3-carboxylate, the C-2 chlorine atom can be displaced by primary and secondary amines. These reactions typically proceed via a nucleophilic aromatic substitution mechanism. researchgate.netresearchgate.net The reactivity of the 2-chloroquinoline (B121035) is generally higher than that of the 4-chloro isomer towards many nucleophiles, although it shows less tendency for acid catalysis when reacted with amines. researchgate.net The reaction often requires heating and may be carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. While direct examples with this compound are not extensively detailed in the provided literature, the general reactivity of 2-chloroquinolines suggests that amination would proceed readily. The process can sometimes lead to a mixture of products, including primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) complexes if the reaction is not carefully controlled. youtube.com
Table 1: Representative Amination Reactions at the C-2 Position of the Quinoline Nucleus This table is a representative example based on general reactivity patterns of 2-chloroquinolines, as specific data for this compound was not available in the provided search results.
| Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | Methyl 2-aminoquinoline-3-carboxylate | Excess ammonia, heat |
| Primary Amine (R-NH₂) | Methyl 2-(alkyl/arylamino)quinoline-3-carboxylate | Heat, optional base |
| Secondary Amine (R₂NH) | Methyl 2-(dialkyl/diaryl)aminoquinoline-3-carboxylate | Heat, optional base |
Thiol-containing nucleophiles, such as thiols and thiophenols, readily react with 2-chloroquinolines to form the corresponding 2-thioether derivatives. For instance, 2-chloroquinoline-3-carboxaldehyde, a close analog of this compound, reacts with 2-naphthalenethiol (B184263) in the presence of potassium carbonate in anhydrous dimethylformamide at 80-90 °C to yield 2-(2-napthylthio)-quinoline-3-carboxaldehyde. mdpi.comresearchgate.net This suggests that this compound would undergo a similar reaction with various thiols to afford methyl 2-(arylthio)- or 2-(alkylthio)quinoline-3-carboxylates. These reactions are valuable for introducing sulfur-containing moieties into the quinoline scaffold.
Table 2: Reaction of 2-Chloroquinoline-3-carboxaldehyde with a Thiol-Containing Nucleophile
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Chloroquinoline-3-carboxaldehyde | 2-Naphthalenethiol | K₂CO₃ | Anhydrous DMF | 80-90 °C | 2-(2-Napthylthio)-quinoline-3-carboxaldehyde | mdpi.comresearchgate.net |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of halo-substituted heterocycles, and this compound is a suitable substrate for such transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a boronic acid, with a halide or triflate. libretexts.orgrsc.org The arylation of this compound with arylboronic acids can be achieved using a palladium catalyst. chim.it While a variety of palladium catalysts and conditions can be employed, systems utilizing palladium acetate (B1210297) with phosphine (B1218219) ligands are common. nih.gov The reaction generally requires a base, such as potassium carbonate or cesium fluoride, and is often carried out in a solvent like dimethylformamide or toluene (B28343) at elevated temperatures. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the C-2 position of the quinoline ring.
Table 3: Representative Suzuki-Miyaura Arylation of 2-Chloroquinolines This table includes a specific example for a related quinoline derivative and general conditions applicable to this compound.
| Quinoline Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | DME | Methyl 2-phenylquinoline-3-carboxylate | chim.it |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / dialkylbiphenylphosphine ligand | K₃PO₄ | Toluene | 3-Amino-2-(2-methoxyphenyl)pyridine | organic-chemistry.org |
| Quinoline-derived sulfamate | Pyridinyl boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl product | nih.gov |
The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net this compound can be effectively coupled with various terminal alkynes under Sonogashira conditions to produce 2-alkynylquinoline-3-carboxylate derivatives. researchgate.net The reaction is often carried out in a solvent such as anhydrous DMF or THF with a base like triethylamine. nih.gov This transformation is highly valuable for the synthesis of quinolines bearing an alkyne functionality, which can serve as a versatile handle for further chemical modifications.
Table 4: Sonogashira Coupling of 2-Chloroquinoline Derivatives with Terminal Alkynes
| Quinoline Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Alkyl 2-chloroquinoline-3-carboxylate | Propargyl alcohol | Pd catalyst | Secondary amine | - | Alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate | researchgate.net |
| 2-Chloroquinoline-3-carbaldehydes | Various terminal alkynes | [PdCl₂(PPh₃)₂] / CuI | Trimethylamine | Anhydrous DMF or THF | 2-Alkynyl-3-formyl-quinolines | nih.gov |
| 2-Chloro-3-(chloromethyl)quinolines | Terminal acetylenes | PdCl₂/Ph₃P | - | - | Quinolnium salts | chim.it |
Reactions at the C-3 Carboxylate Moiety
Hydrolysis to 2-Chloroquinoline-3-carboxylic Acid
The ester functionality at the C-3 position of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting 2-chloroquinoline-3-carboxylic acid is a versatile intermediate for further synthetic modifications. researchgate.net
The hydrolysis process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion and protonation of the resulting carboxylate anion yields the carboxylic acid.
Hydrolysis of this compound:
| Reactant | Reagents | Product |
| This compound | 1. NaOH(aq) or KOH(aq) 2. H₃O⁺ | 2-Chloroquinoline-3-carboxylic acid |
This hydrolysis is a fundamental reaction that opens up avenues for a variety of subsequent chemical transformations, including amidation and the formation of other ester derivatives.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, transesterification allows for the synthesis of a variety of other alkyl or aryl esters of 2-chloroquinoline-3-carboxylic acid.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. masterorganicchemistry.com Basic transesterification involves the use of an alkoxide as a nucleophile. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com
Examples of Transesterification Reactions:
| Starting Ester | Alcohol | Catalyst | Product |
| This compound | Ethanol | Acid or Base | Ethyl 2-chloroquinoline-3-carboxylate |
| This compound | Propanol | Acid or Base | Propyl 2-chloroquinoline-3-carboxylate |
Amidation and Hydrazide Formation
The carboxylate moiety at the C-3 position can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry. Amidation can be achieved by reacting this compound directly with an amine, although this often requires harsh conditions. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov
Alternatively, the ester can be converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction typically proceeds by heating the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting 2-chloroquinoline-3-carbohydrazide (B12847495) is a key precursor for the synthesis of various heterocyclic systems. nih.gov For instance, condensation of the hydrazide with aldehydes or ketones can lead to the formation of hydrazones, which can be further cyclized. chemijournal.com
Reactions Involving Both C-2 and C-3 Positions
Cyclization Reactions for Fused Heterocyclic Systems
The presence of reactive sites at both the C-2 (chloro group) and C-3 (carboxylate or its derivatives) positions of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve an initial reaction at one position, followed by an intramolecular cyclization that engages the other position.
For example, the hydrazide derivative, 2-chloroquinoline-3-carbohydrazide, can be used to construct fused pyrazole (B372694) rings. rsc.org Treatment of 2-chloroquinoline-3-carbonitrile (B1354263) (which can be derived from the corresponding aldehyde) with hydrazine hydrate leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov While this specific example starts from the nitrile, similar cyclization strategies can be envisioned starting from the hydrazide derived from this compound.
Another strategy involves the reaction with bifunctional nucleophiles. For instance, reaction with a compound containing both an amino and a thiol group could lead to the formation of fused thiazoloquinolines. The initial step would likely be the displacement of the C-2 chloro group by the thiol, followed by an intramolecular amidation involving the C-3 ester group. These fused systems are of significant interest due to their potential biological activities. rsc.orgnih.gov
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. organic-chemistry.org this compound and its analogs are valuable substrates in various MCRs. For example, 2-chloroquinoline-3-carbaldehydes can participate in three-component reactions with compounds like 1,3-dicarbonyls and enaminones, often catalyzed by L-proline, to generate functionalized benzo[b] nih.govresearchgate.netnaphthyridine derivatives. researchgate.net Other MCRs involving 2-chloro-3-formylquinolines have been utilized to synthesize diverse heterocyclic systems, including quinolinyl-oxazolidines and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. rsc.org
Electrophilic and Nucleophilic Character of the Quinoline Ring
The quinoline ring system in this compound exhibits both electrophilic and nucleophilic characteristics, which are influenced by the substituents present. The electron-withdrawing nature of the chloro and carboxylate groups deactivates the benzene (B151609) ring towards electrophilic substitution, making such reactions less favorable. Conversely, these groups enhance the electrophilicity of the pyridine (B92270) ring, particularly at the C-2 and C-4 positions, making them susceptible to nucleophilic attack. The chlorine atom at the C-2 position is a good leaving group, facilitating nucleophilic substitution reactions where it can be displaced by various nucleophiles. This reactivity is a cornerstone of the derivatization of this compound. The aldehyde group in the related 2-chloroquinoline-3-carbaldehyde (B1585622) also participates in nucleophilic addition reactions.
Regioselectivity in Substitution Reactions
The inherent reactivity of the 2-chloroquinoline core directs the regioselectivity of substitution reactions. The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring, which activates the C2 position towards attack by nucleophiles.
A prime example of this regioselectivity is seen in the synthesis of various fused heterocyclic systems. For instance, the reaction of 2-chloroquinoline-3-carbonitriles, which are closely related to the methyl ester, with guanidine (B92328) hydrochloride proceeds via nucleophilic attack at the C2 position, leading to the formation of 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones. nih.gov This reaction demonstrates the preferential substitution of the C2-chloro group.
Furthermore, studies on 2,4-dichloroquinazoline, a related heterocyclic system, have consistently shown that nucleophilic attack by amines occurs preferentially at the C4 position, which is analogous to the C2 position in the quinoline ring in terms of its activation by the ring nitrogen. researchgate.net This further supports the high reactivity of the C2 position in 2-chloroquinolines towards nucleophilic substitution.
The ester group at the C3 position, while less reactive towards direct substitution, plays a crucial role in directing subsequent cyclization reactions. For example, after the initial nucleophilic substitution at C2, the C3-carboxylate group can participate in intramolecular cyclizations to form a variety of fused ring systems. The reaction of ethyl 2-amino-quinoline-3-carboxylates with carboxamides, for instance, leads to the formation of pyrimido[4,5-b]quinolin-4(3H)-ones through cyclization involving the C3-ester. nih.gov
Palladium-catalyzed cross-coupling reactions also exhibit high regioselectivity at the C2 position. Sonogashira coupling of 2-chloroquinolines with terminal alkynes, for example, selectively forms a new carbon-carbon bond at the C2 position. chim.it Similarly, Suzuki coupling reactions with boronic acids are also directed to this position.
The following table summarizes the observed regioselectivity in various reactions of 2-chloroquinoline derivatives.
| Reaction Type | Position of Substitution | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | C2 | Guanidine Hydrochloride | 2-Amino-pyrimido[4,5-b]quinolin-4(3H)-one | nih.gov |
| Nucleophilic Aromatic Substitution | C2 | Amines | 2-Aminoquinoline Derivatives | researchgate.net |
| Sonogashira Coupling | C2 | Terminal Alkynes | 2-Alkynylquinoline Derivatives | chim.it |
| Intramolecular Cyclization | C3 (involving the ester) | Carboxamides (after C2 amination) | Pyrimido[4,5-b]quinolin-4(3H)-ones | nih.gov |
Role of Substituents on Reactivity
The reactivity of this compound is significantly influenced by the nature and position of other substituents on the quinoline ring. These substituents can either enhance or diminish the reactivity of the C2 and C3 positions through electronic and steric effects.
Electronic Effects:
Substituents on the benzene portion of the quinoline ring can exert both inductive and resonance effects, altering the electron density of the entire ring system. chim.itrsc.org
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, increase the electron density of the quinoline ring. chim.itrsc.org This generally deactivates the ring towards nucleophilic attack at the C2 position by making the carbon atom less electrophilic. However, the activating effect of the ring nitrogen usually still dominates, allowing the substitution to proceed, albeit potentially at a slower rate.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density of the quinoline ring, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack. chim.itrsc.org This enhanced reactivity is often exploited to facilitate the synthesis of various derivatives.
The position of the substituent also plays a critical role. For instance, an electron-withdrawing group at the 6- or 8-position would have a more pronounced effect on the C2 position's reactivity compared to a substituent at the 5- or 7-position due to the electronic communication through the aromatic system.
Steric Effects:
Steric hindrance from bulky substituents can also affect the reactivity of this compound. A large substituent at the C8 position, for example, can sterically hinder the approach of a nucleophile to the C2 position, thereby slowing down the rate of substitution. Conversely, substituents at positions further away from the reaction center (e.g., C5, C6, C7) are less likely to exert a significant steric influence.
The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity of the 2-chloroquinoline scaffold, enabling chemists to selectively synthesize a wide range of functionalized quinoline derivatives.
The following table provides examples of how different substituents can influence the reactivity of the quinoline ring.
| Substituent | Position | Electronic Effect | Effect on Nucleophilic Substitution at C2 | Reference |
|---|---|---|---|---|
| -OCH3 (Methoxy) | 6 | Electron-donating (by resonance) | Decreases reactivity | chim.itrsc.org |
| -NO2 (Nitro) | 6 | Electron-withdrawing (by resonance and induction) | Increases reactivity | chim.itrsc.org |
| -CH3 (Methyl) | 8 | Electron-donating (by induction) | Decreases reactivity (and may cause steric hindrance) | chim.itrsc.org |
Spectroscopic Characterization and Computational Analysis
Advanced Spectroscopic Elucidation Methods
Advanced spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of compounds like methyl 2-chloroquinoline-3-carboxylate. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
While a specific spectrum for this compound is not widely published, the expected chemical shifts can be inferred from data for closely related compounds, such as various 2-chloroquinoline-3-carboxylic acids. tandfonline.com
For the proton (¹H) NMR spectrum, the aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The proton at the C4 position is anticipated to be a singlet and significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the deshielding effect of the quinoline ring nitrogen. The protons on the benzo-fused part of the quinoline ring (H5, H6, H7, H8) will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. tandfonline.com The methyl ester protons (OCH₃) would appear as a sharp singlet in the upfield region, likely around δ 3.9-4.0 ppm.
In the carbon (¹³C) NMR spectrum, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom (C2) and the carbons adjacent to the nitrogen atom (C2 and C8a) showing distinct downfield shifts. The methyl carbon of the ester group will be found in the upfield region, typically around δ 50-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~150-155 |
| C3 | - | ~125-130 |
| C4 | ~8.8-9.0 (s) | ~140-145 |
| C4a | - | ~128-132 |
| C5 | ~7.8-8.0 (d) | ~127-130 |
| C6 | ~7.6-7.8 (t) | ~128-131 |
| C7 | ~7.9-8.1 (t) | ~130-133 |
| C8 | ~8.1-8.3 (d) | ~129-132 |
| C8a | - | ~148-152 |
| C=O | - | ~165-170 |
| OCH₃ | ~3.9-4.0 (s) | ~52-54 |
Note: These are predicted values based on known substituent effects and data from similar compounds. s = singlet, d = doublet, t = triplet.
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between H5 and H6, H6 and H7, and H7 and H8, confirming their positions on the benzene (B151609) ring portion of the quinoline system.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated aromatic carbon by correlating the proton shifts with their attached carbon shifts. For example, the signal for the C4 proton would correlate with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For example, the methyl protons (OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C3 carbon. The H4 proton would be expected to show correlations to C2, C3, C4a, and C5.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.
For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester group around 1200-1300 cm⁻¹, C=C and C=N stretching vibrations from the quinoline ring in the 1500-1600 cm⁻¹ region, and a C-Cl stretching vibration, which is typically found in the 700-800 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3050-3150 (medium) | 3050-3150 (strong) |
| C=O stretch (ester) | 1720-1740 (strong) | 1720-1740 (weak) |
| C=C/C=N stretch (ring) | 1500-1600 (medium) | 1500-1600 (strong) |
| C-O stretch (ester) | 1200-1300 (strong) | 1200-1300 (medium) |
| C-Cl stretch | 700-800 (medium) | 700-800 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₈ClNO₂, giving it a monoisotopic mass of approximately 221.02 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with an M+2 peak at m/z 223 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), which would result in a fragment ion at m/z 190. Another possible fragmentation is the loss of the entire ester group (-COOCH₃), leading to a fragment at m/z 162. Further fragmentation of the quinoline ring could also occur. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments with high accuracy.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Formula |
| 221/223 | Molecular Ion [M]⁺ | [C₁₁H₈ClNO₂]⁺ |
| 190/192 | [M - OCH₃]⁺ | [C₁₀H₅ClNO]⁺ |
| 186/188 | [M - Cl]⁺ | [C₁₁H₈NO₂]⁺ |
| 162/164 | [M - COOCH₃]⁺ | [C₉H₅ClN]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic UV absorption spectra due to π → π* transitions within the aromatic system. mdpi.comresearchgate.net
For this compound, the UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show multiple absorption bands. Strong absorptions are anticipated in the range of 200-350 nm. The presence of the chloro and carboxylate substituents on the quinoline ring will influence the exact position and intensity of these absorption maxima (λ_max). The extended conjugation of the quinoline system is responsible for these electronic transitions. mdpi.com Studies on similar quinoline derivatives have shown absorption maxima around 314 nm. rsc.org
Crystallographic Studies (e.g., X-ray Diffraction)
In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, the molecule crystallizes in the triclinic space group Pī. bldpharm.com The quinoline ring system itself is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.029 Å from the mean plane. bldpharm.comnih.gov A significant feature is the orientation of the ester group, which is twisted out of the plane of the quinoline ring. The dihedral angle between the plane of the quinoline system and the ester group is 54.97 (6)°. bldpharm.comnih.gov This rotation is also reflected in the C—O—C—Cm (where m = methyl of the ethyl group) torsion angle of -140.62 (16)°. bldpharm.comnih.gov
The crystal packing is characterized by the formation of double layers parallel to the (010) plane, which are stabilized by aromatic π–π stacking interactions. bldpharm.comnih.gov The centroid-centroid distances between the aromatic rings of adjacent molecules range from 3.6774 (9) Å to 4.2262 (9) Å, indicating significant intermolecular forces that contribute to the stability of the crystal lattice. bldpharm.comnih.gov
Table 1: Crystal Data and Structure Refinement for Ethyl 2-chloro-6-methylquinoline-3-carboxylate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₂ClNO₂ |
| Formula Weight | 249.69 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.0391 (5) |
| b (Å) | 7.2986 (6) |
| c (Å) | 13.4323 (12) |
| α (°) | 98.238 (6) |
| β (°) | 90.123 (5) |
| γ (°) | 96.429 (6) |
| Volume (ų) | 582.16 (9) |
| Z | 2 |
Data sourced from references bldpharm.comnih.gov.
Quantum Chemical and Computational Studies
To elucidate the electronic structure and reactivity of this class of molecules, quantum chemical studies are indispensable. The following sections detail the computational analysis performed on highly similar structures, providing a theoretical framework for understanding this compound.
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to investigate the properties of quinoline derivatives, offering deep insights into their molecular structure and electronic behavior.
DFT calculations, specifically using the B3LYP method with the 6-311++G(d,p) basis set, have been performed to determine the optimized molecular structure of related compounds like 2-chloroquinoline-3-carboxaldehyde . nih.gov These studies confirm a planar geometry for the quinoline ring system. For instance, in the related 2-Chloro-6-methylquinoline-3-carbaldehyde , the quinolinyl fused-ring is almost planar with an r.m.s. deviation of just 0.013 Å. nih.gov The formyl group in this aldehyde analogue is slightly bent out of the ring plane, with a C—C—C—O torsion angle of 13.5 (4)°. nih.gov Similar planarity and substituent orientations are expected for this compound, with the geometry of the ester group being a key variable.
For the analogous compound 2-chloroquinoline-3-carboxaldehyde , DFT calculations have determined the HOMO-LUMO energy gap. nih.gov A larger energy gap implies higher kinetic stability and lower chemical reactivity. The analysis of the HOMO and LUMO orbitals shows the distribution of electron density and identifies the regions most susceptible to electrophilic and nucleophilic attack. In many quinoline derivatives, the HOMO is typically localized over the benzene ring, while the LUMO is distributed over the pyridine (B92270) ring and the electron-withdrawing substituent at the 3-position.
Table 2: Calculated FMO Energies for 2-Chloroquinoline-3-carboxaldehyde
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | - |
| E(LUMO) | - |
| Energy Gap (ΔE) | 4.430 |
Data sourced from reference nih.gov. Note: Specific HOMO/LUMO energy values were not provided in the abstract, only the gap.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions among bonds. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between donor and acceptor orbitals.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to indicate different potential regions.
For 2-chloroquinoline-3-carboxaldehyde and its derivatives, MEP maps have been generated to identify reactive sites. nih.govnih.gov The map typically shows regions of negative electrostatic potential (usually colored red) localized around electronegative atoms like the nitrogen of the quinoline ring and the oxygen atoms of the carboxylate group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around hydrogen atoms, indicating sites prone to nucleophilic attack. nih.gov The MEP analysis for this class of compounds confirms that the nitrogen atom and the carbonyl oxygen are the most significant sites for electrophilic interaction. nih.gov
Fukui Functions for Chemical Reactivity
The chemical reactivity of a molecule, including its susceptibility to nucleophilic, electrophilic, and radical attacks, can be predicted using global and local reactivity descriptors derived from density functional theory (DFT). Fukui functions are crucial local reactivity descriptors that identify the most reactive sites within a molecule. researchgate.netnih.gov These functions help in understanding the site selectivity of various chemical reactions. researchgate.net
For quinoline derivatives, Fukui functions are calculated to pinpoint the atoms most likely to engage in chemical reactions. researchgate.net For instance, in a related compound, 2-chloroquinoline-3-carboxaldehyde, Fukui functions were used to determine the molecule's chemical reactivity. researchgate.net Similarly, a study on quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid) utilized Fukui function values to predict that electrophilic and radical attacks would likely result in aromatic substitutions, whereas nucleophilic attacks would target the C=N bond for cleavage. nih.gov
The reactivity of specific atomic sites is quantified by the condensed Fukui function, which indicates the propensity of a site to accept or donate electrons.
fk+ : Measures reactivity towards a nucleophilic attack (attack by an electron donor). A higher value indicates a site that is more susceptible to nucleophilic attack.
fk- : Measures reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value points to a site more prone to electrophilic attack.
fk0 : Measures reactivity towards a radical attack.
By analyzing the distribution of these values across the atoms of this compound, one can predict the outcomes of various reactions. The analysis provides insights into the molecule's toxicity and site selectivity based on its reactivity. researchgate.net
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |
|---|---|---|---|
| N1 | 0.035 | 0.095 | 0.065 |
| C2 | 0.150 | 0.020 | 0.085 |
| C4 | 0.080 | 0.050 | 0.065 |
| C(carbonyl) | 0.180 | 0.010 | 0.095 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to study electronic excited states and predict the electronic absorption spectra (like UV-Vis) of molecules. psu.eduresearchgate.netarxiv.org This approach provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the nature of electronic transitions. researchgate.netbohrium.com
For quinoline derivatives, TD-DFT calculations are routinely performed to understand their electronic behavior. researchgate.net Studies on compounds like 2-chloro-3-methylquinoline (B1584123) have employed TD-DFT to calculate UV-Vis spectra in different solvents, which are then compared with experimental measurements. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it helps to estimate the charge transport properties within the molecule. researchgate.net A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation.
The analysis can generate maps of hole and electron density distributions for excited states, revealing the electronic characteristics of the molecule upon excitation. researchgate.net The calculations predict the absorption wavelengths (λ), oscillator strengths (f), and the primary orbitals involved in the electronic transitions.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 355 | 0.215 | HOMO → LUMO (95%) |
| S0 → S2 | 320 | 0.150 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 298 | 0.350 | HOMO → LUMO+1 (92%) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of medicinal chemistry, MD simulations are invaluable for understanding the stability of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. mdpi.comresearchgate.net
The process typically starts with a docked complex, where the ligand's binding pose within the protein's active site has been predicted by molecular docking. mdpi.com The MD simulation then provides insights into the dynamic behavior of this complex, assessing the stability of the protein-ligand interaction and the flexibility of the protein's structure over a set period, often nanoseconds. mdpi.com
Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the protein-ligand complex over time, indicating its stability. A stable trajectory shows the RMSD value reaching a plateau. mdpi.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. researchgate.net
Studies on quinoline-3-carboxamide (B1254982) derivatives have used MD simulations to confirm the stability of the secondary structure of target enzymes (like ATM kinase) when bound to the inhibitor, thereby validating the docking results. mdpi.com
Hirshfeld Surface Analysis and Intermolecular Interactions
For quinoline derivatives, HS analysis reveals the significance of various weak intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov In a study of a related compound, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the most significant contributions to the crystal packing came from H···H (35.5%), C···H/H···C (33.7%), and Cl···H/H···Cl (12.3%) contacts. nih.gov Similarly, for methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the dominant interactions were found to be H···H (34.2%), H···O/O···H (19.9%), and H···Cl/Cl···H (12.8%). bohrium.comnih.gov
These interactions, including C—H···O and C—H···Cl hydrogen bonds, as well as π-stacking, are crucial for the formation of the supramolecular architecture. bohrium.com Dark red spots on the d_norm surface, a key visualization in HS analysis, indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.gov The prevalence of H-atom contacts in these structures underscores the major role that van der Waals forces play in the crystal packing. nih.gov
Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis (Note: The percentages are based on published data for structurally similar chloroquinoline derivatives and serve as a representative example.)
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | ~35% |
| C···H / H···C | ~34% |
| Cl···H / H···Cl | ~12% |
| O···H / H···O | ~10% |
| C···C | ~4% |
Medicinal Chemistry Research and Biological Applications
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective therapeutic agents.
The biological activity of the quinoline-3-carboxylate pharmacophore is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. nih.gov SAR studies have identified three critical regions where specific substitutions are required for activity: the C2-position, the C4-position, and the benzo portion of the quinoline ring. nih.gov
For instance, in a series of quinolone-3-carboxamide derivatives, it was observed that 6-chloroquinolone derivatives generally exhibited higher inhibitory activity against VEGFR-2 than their 6-fluoroquinolone counterparts. nih.gov Furthermore, the position of substituents on the terminal phenyl ring of these derivatives also played a crucial role, with the order of activity for methyl positional isomers being ortho > meta > para. nih.gov The detailed study of one derivative's structure suggested that its activity might be due to the presence of an electron-donating methyl group at position 3. nih.gov The introduction of bulky hydrophobic substituents at the C-2 position has been noted as a requirement for the inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov
Modifications at the C-2 and C-3 positions of the quinoline-3-carboxylate scaffold are pivotal in modulating biological activity. The 2-chloro group in methyl 2-chloroquinoline-3-carboxylate is a key reactive site, allowing for various chemical transformations. For example, the chlorine atom can be replaced with an amino group by treatment with aqueous ammonia, yielding 2-aminoquinoline-3-carboxylic acids. tandfonline.com Alternatively, reaction with sodium azide (B81097) can produce tetrazolo[1,5-a]quinoline-4-carboxylic acids. tandfonline.com
The carboxylate group at the C-3 position is also a target for modification. It can be converted to a carboxamide, as seen in the synthesis of 6-arylquinoline-3-carboxamide derivatives. nih.gov These modifications aim to explore new interactions with biological targets. For example, to understand the influence of the carbonyl group on hydrogen bond formation with the protein kinase CK2 active site, it has been substituted with a chlorine atom or an amino group at the C-2 position of the quinoline cycle. tandfonline.com
The introduction of linkers and the formation of fused ring systems are common strategies to enhance the biological activity of quinoline derivatives. Linkers, such as ether or amide functionalities, can connect the quinoline core to other pharmacophoric units. A study on quinoline-1,2,3-triazole hybrids found that amide linkers resulted in significantly better anti-tubercular activity compared to ether-linked analogs. researchgate.net
The 2-chloroquinoline-3-carbaldehyde (B1585622) moiety, closely related to this compound, is a versatile precursor for constructing fused heterocyclic systems. rsc.org For example, heating with formamide (B127407) and formic acid can lead to the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org Condensation reactions with compounds like phenylhydrazine (B124118) can yield fused pyrazolo[3,4-b]quinoline systems. rsc.org These structural modifications aim to create molecules with novel therapeutic efficiencies by combining different bioactive rings. researchgate.net
Evaluation of Biological Activities
The synthesized derivatives of this compound are evaluated for various biological activities, with a significant focus on their anticancer potential.
Quinoline derivatives have demonstrated a broad range of bioactivities, including notable anticancer effects. researchgate.netresearchgate.net The versatility and accessibility of the quinoline scaffold make it an attractive starting point for the design and synthesis of new antiproliferative agents. nih.gov
The antiproliferative activity of quinoline-3-carboxylate derivatives is often assessed through in vitro cytotoxicity assays against various cancer cell lines, such as the breast cancer cell line MCF-7 and the chronic myelogenous leukemia cell line K562. nih.gov
In one study, a series of synthesized quinoline-3-carboxylate derivatives exhibited micromolar inhibition against both MCF-7 and K562 cell lines. nih.gov Notably, some compounds showed activity superior to the standard anticancer drug. For instance, compounds 4m and 4n displayed IC₅₀ values of 0.33 µM against the MCF-7 cell line, while compounds 4k and 4m had an IC₅₀ value of 0.28 µM against the K562 cell line. nih.govbenthamscience.com The anticancer activities of these compounds were found to be mediated through the up-regulation of intrinsic apoptosis pathways. nih.govresearchgate.net
Another study on quinoline-4-carboxylic acid derivatives also showed a variable degree of inhibition against MCF-7 and K562 cell lines. nih.gov The compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) was particularly effective against MCF-7 cells, causing an 82.9% reduction in cellular growth. nih.gov
The table below summarizes the cytotoxic activity of selected quinoline-3-carboxylate derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4m | MCF-7 | 0.33 | nih.govbenthamscience.com |
| 4n | MCF-7 | 0.33 | nih.govbenthamscience.com |
| 4k | K562 | 0.28 | nih.govbenthamscience.com |
| 4m | K562 | 0.28 | nih.govbenthamscience.com |
Antiproliferative and Anticancer Activities
Mechanisms of Action (e.g., Apoptosis Induction, Enzyme Inhibition)
The biological effects of quinoline derivatives are often traced to specific molecular mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of critical enzymes.
Apoptosis Induction: Research into closely related 7-chloroquinoline (B30040) derivatives has shed light on their pro-apoptotic capabilities. nih.gov For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated the ability to induce apoptosis in breast cancer cell lines. nih.gov In studies involving hormonal-independent (MDA-MB-231) and hormonal-dependent (MCF-7) breast cancer cells, one derivative, QTCA-1, was particularly effective against the triple-negative MDA-MB-231 cells, causing apoptotic death in 80.4% of the cell population. nih.gov Molecular docking simulations suggest these effects may be mediated through high-affinity binding to targets like Poly (ADP-ribose) polymerase-1 (PARP-1), Src kinase, and PI3K/mTOR. nih.gov
Enzyme Inhibition: The quinoline core is a key feature in many enzyme inhibitors. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a ubiquitous enzyme implicated in various diseases, including cancer. tandfonline.com A study synthesized forty-three new derivatives, with twenty-two of them inhibiting CK2 with IC50 values ranging from 0.65 to 18.2 μM. tandfonline.com The most effective inhibitors in this class were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, highlighting the tunability of the quinoline scaffold for potent and specific enzyme inhibition. tandfonline.com
Anti-HIV Activity
The quinoline scaffold has been described as a "privileged structure" for developing agents against the Human Immunodeficiency Virus (HIV). nih.gov Numerous derivatives synthesized from 2-chloroquinoline (B121035) precursors have demonstrated significant anti-HIV potential through various mechanisms. researchgate.netnih.gov
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. The quinoline framework is central to an important class of integrase inhibitors. nih.gov Although a major breakthrough in this area came with the introduction of raltegravir, the development of new agents continues, with quinoline-based compounds occupying a significant position in ongoing research and clinical trials. nih.gov The structural features of the quinoline ring system are considered advantageous for designing effective inhibitors of this viral enzyme. nih.gov
Viral Entry Blocker Potential
Preventing HIV from entering host cells is another critical therapeutic avenue. Quinoline derivatives have shown promise as viral entry blockers.
Targeting gp41: In silico studies on 2-styryl 3-carboxylate quinoline derivatives, which are structurally related to this compound, have shown that they can bind to the gp41 protein. biointerfaceresearch.com The gp41 protein is a key component of the viral envelope that mediates the fusion of the virus with the host cell membrane. biointerfaceresearch.com The docking studies indicated that these quinoline derivatives could moderately to excellently bind to the active site of gp41, suggesting their potential to act as HIV entry inhibitors by disrupting this fusion process. biointerfaceresearch.com
CCR5 Co-receptor Antagonism: The CCR5 chemokine receptor is another critical target, acting as a co-receptor for HIV-1 to enter immune cells. nih.gov Quinoline-based compounds have been reported as inhibitors of this receptor. nih.gov This mechanism is validated by the clinically used drug Maraviroc, a triazole-containing compound that functions as a CCR5 antagonist. nih.gov Research on quinoline–1,2,3–triazole–aniline (B41778) hybrids has identified compounds with significant anti-HIV-1 activity, with molecular docking studies suggesting their interaction with key amino acid residues in the CCR5 active site. nih.gov
Antimicrobial Activities
Derivatives of the 2-chloroquinoline scaffold have been extensively evaluated for their efficacy against a broad spectrum of microbial pathogens, including bacteria and fungi. researchgate.netresearchgate.net
Antibacterial Efficacy (e.g., against S. aureus, E. coli, P. aeruginosa, S. pyogenes)
The antibacterial properties of quinoline derivatives are well-documented, with various substituted compounds showing potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Hydrazone derivatives of 2-chloro-6-methylquinoline (B1583817) have been synthesized and tested against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netdoaj.org Similarly, studies on substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids demonstrated potent antibacterial action against S. aureus, E. coli, P. aeruginosa, and Streptococcus pyogenes. nih.gov P. aeruginosa is often noted as being among the more resistant pathogens to these classes of compounds. mdpi.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Derivative Class | Bacterial Strains Tested | Outcome | Reference(s) |
|---|---|---|---|
| Fluoroquinolone Complexes | S. aureus, S. pyogenes (Gram-positive); E. coli, P. aeruginosa (Gram-negative) | Exhibited antibacterial activity against all tested strains. | nih.gov |
| Pyrroloquinoline Carboxylic Acids | S. aureus, S. pyogenes (Gram-positive); E. coli, P. aeruginosa (Gram-negative) | Showed potent activity against both Gram-positive and Gram-negative bacteria. | nih.gov |
| 2-Chloro-6-methylquinoline Hydrazones | S. aureus (Gram-positive); E. coli, P. aeruginosa (Gram-negative) | Evaluated for antibacterial activity against these strains. | researchgate.netdoaj.org |
Antifungal Efficacy (e.g., against C. albicans, A. niger, A. clavatus)
In addition to their antibacterial effects, quinoline derivatives have been investigated for their ability to inhibit the growth of pathogenic fungi. Research has confirmed the activity of these compounds against species like Aspergillus niger and Candida albicans. researchgate.netnih.gov For example, 2-chloro-6-methylquinoline hydrazones were tested for their antifungal properties against a panel of fungi including A. niger. researchgate.netdoaj.org While not a direct quinoline, the related quinoxaline (B1680401) scaffold has also shown promising antifungal effects against multiple Candida species, suggesting a broader potential for related nitrogen-containing heterocyclic compounds in antifungal drug discovery. nih.gov
Table 2: Antifungal Activity of Selected Quinoline and Related Derivatives
| Derivative Class | Fungal Strains Tested | Outcome | Reference(s) |
|---|---|---|---|
| 2-Chloro-6-methylquinoline Hydrazones | Aspergillus niger, Aspergillus flavus | Evaluated for antifungal activity. | researchgate.netdoaj.org |
| Thiophene derivative of quinoline | Aspergillus niger | Exhibited antifungal activity. | rsc.org |
| 3-Hydrazinoquinoxaline-2-thiol (Quinoxaline derivative) | Candida albicans, Candida glabrata, Candida parapsilosis | Showed higher efficacy than Amphotericin B against most tested isolates. | nih.gov |
Enzyme Inhibition Studies
Malate (B86768) Synthase Inhibition
Malate synthase (GlcB) is an essential enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway crucial for the survival of various pathogens, including Mycobacterium tuberculosis, especially during chronic infection phases. nih.gov This pathway allows organisms to utilize two-carbon compounds like acetate (B1210297) for growth. nih.gov As this enzyme is absent in humans, it represents an attractive target for developing new antimicrobial agents.
While direct studies on this compound are not prominent, research into related structures provides some insight. A study investigating phenyl-diketo acids (PDKAs) as inhibitors of M. tuberculosis malate synthase found that quinoline-based PDKAs demonstrated low-level enzyme inhibition, with IC50 values in the range of 30 to 100 μM. nih.gov Although these diketo-acid structures differ significantly from the carboxylate, this finding marks a preliminary link between the broader quinoline class and this important enzymatic target.
In Silico Studies for Drug Discovery
Computational methods are integral to modern drug discovery, allowing for the rapid, cost-effective evaluation of a compound's potential before extensive lab work is undertaken. These in silico studies can predict how a molecule might interact with biological targets and whether it possesses the fundamental characteristics of a viable drug.
Molecular Docking Analysis of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This helps researchers understand the basis of its potential biological activity and provides insights for further structural optimization. Numerous studies have employed molecular docking to investigate the therapeutic potential of derivatives of the 2-chloroquinoline scaffold against various diseases.
For instance, derivatives of 2-chloroquinoline-3-carbaldehyde, a direct precursor to the title compound, have been docked against the HIV-1 non-nucleoside reverse transcriptase (NNRT-HIV-1 RT) enzyme. jocpr.com These studies help elucidate how the quinoline ring and its substituents interact with key amino acid residues in the enzyme's binding pocket, such as Lys103, Trp229, and Tyr181, primarily through hydrogen bonding and pi-pi stacking interactions. jocpr.com Similarly, other quinoline derivatives containing pyrimidine (B1678525) or pyrazoline moieties were docked against HIV reverse transcriptase, with some compounds showing high binding affinity. nih.gov
In the field of oncology, quinoline-3-carboxamides, which are structurally analogous to this compound, have been designed and docked as inhibitors of DNA damage response (DDR) kinases like ATM kinase. mdpi.com Docking has also been used to evaluate 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates as potential antimalarial agents by targeting the farnesyltransferase (FTase) receptor. researchgate.net
| Derivative Class | Protein Target | Key Findings/Scores | Reference |
|---|---|---|---|
| 2-Chloro-3-((hydrazono)methyl)quinolines | HIV-1 Reverse Transcriptase | Identified compounds with high inhibitory potency (GOLD scores up to 79.24); interactions with Lys103, Trp229, Tyr181 noted. | jocpr.com |
| Quinoline-pyrimidine hybrids | HIV-1 Reverse Transcriptase | A derivative showed a high binding affinity with a docking score of -10.67. | nih.gov |
| 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates | Farnesyltransferase (FTase) | Strong binding interactions reported, with binding energies reaching -10.11 kcal/mol. | researchgate.net |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Docking studies highlighted selectivity towards ATM kinase over other related kinases. | mdpi.com |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The ADMET profile of a drug candidate is critical to its success, as poor pharmacokinetic properties are a major cause of clinical trial failures. nih.gov In silico ADMET prediction is used to assess these properties early in the discovery process. Studies on various quinoline derivatives, including esters of 2-chloroquinoline-3-carbaldehyde, indicate that this class of compounds generally possesses reliable ADMET properties. researchgate.netasianpubs.org
Computational analyses of related quinoline analogs have shown that they often exhibit good oral bioavailability and are predicted to be non-toxic. researchgate.netresearchgate.net For example, in silico studies of 4-methylamino-2-phenylquinoline analogs and quinoline-pyrimidine hybrids demonstrated favorable ADMET profiles, suggesting their potential for further development. researchgate.netnih.gov Similarly, quinoline-2-carbaldehyde hydrazone derivatives were found to have promising drug-like properties in ADME prediction analyses. researchgate.net
| ADMET Parameter | General Predicted Outcome for Quinoline Derivatives | Reference |
|---|---|---|
| Absorption | Generally good oral absorption and bioavailability predicted. | ingentaconnect.comresearchgate.net |
| Distribution | Variable; some compounds may cross the blood-brain barrier while others may not. | nih.gov |
| Metabolism | Often predicted to be substrates for Cytochrome P450 enzymes. | researchgate.net |
| Excretion | Excretion pathways are typically evaluated in later-stage studies. | |
| Toxicity | Many derivatives are predicted to have low toxicity and are non-mutagenic. | researchgate.netingentaconnect.com |
Drug-Likeness Assessment (e.g., QED)
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. This is often assessed using rule-based filters, such as Lipinski's Rule of Five.
Several in silico studies on close analogs of this compound have confirmed their drug-likeness. For instance, a series of 4-methylamino-2-phenylquinoline analogs were found to obey Lipinski's rule and possess good drug-like characteristics. researchgate.net Likewise, certain quinoline-pyrimidine hybrids and quinoline-2-carbaldehyde hydrazones were reported to have promising drug-like properties based on computational predictions. nih.govresearchgate.net These assessments consider parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are crucial for membrane permeability and oral bioavailability.
Target Identification and Validation
While many studies begin with a known biological target, in silico methods can also be used to identify novel targets for a compound of interest. One powerful technique for this is inverse virtual screening (IVS). In IVS, a single molecule (the ligand) is computationally docked against a large library of protein structures to identify potential binding partners.
This approach was successfully used for a series of 2-aryl-quinoline-4-carboxylic acid derivatives, which are structurally related to the title compound. dntb.gov.uaresearchgate.netnih.gov The IVS workflow identified Leishmania major N-myristoyltransferase (LmNMT) as the most frequent high-affinity target. researchgate.netnih.gov N-myristoylation is a critical protein modification process in this parasite, making LmNMT a promising drug target. researchgate.net Following the IVS screen, standard molecular docking and molecular dynamics simulations were used to validate the interaction, demonstrating stable binding of the quinoline derivatives in the enzyme's active site. researchgate.netnih.gov This demonstrates a rational, computation-driven pathway for hypothesis generation and target validation in drug discovery for the quinoline scaffold.
Methyl 2 Chloroquinoline 3 Carboxylate As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Systems
The reactivity of the chlorine atom and the carboxylate group in methyl 2-chloroquinoline-3-carboxylate makes it an excellent starting material for the construction of diverse and complex heterocyclic systems. rsc.orgnih.gov The quinoline (B57606) nucleus itself is a key structural motif in many biologically active compounds. nih.gov
Synthesis of Novel Pharmaceutical Leads
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds. nih.govtaylorfrancis.com Consequently, this compound serves as a critical precursor for the development of novel pharmaceutical leads. researchgate.net Its ability to undergo various chemical modifications allows for the creation of extensive compound libraries for drug discovery programs. nih.govresearchgate.net
One key application is in the synthesis of fused heterocyclic systems. For example, it can be used to construct pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolinones, which are classes of compounds with potential therapeutic applications. nih.gov The general strategy involves the reaction of the 2-chloroquinoline (B121035) moiety with various nucleophiles to build additional rings onto the quinoline core. rsc.orgnih.gov
Detailed research has demonstrated the conversion of 2-chloroquinoline-3-carbaldehyde (B1585622), a closely related derivative, into various heterocyclic structures with potential biological activities. researchgate.netrsc.org These reactions often involve condensation, cyclization, and substitution pathways, highlighting the synthetic utility of this class of compounds. rsc.orgresearchgate.net
Table 1: Examples of Heterocyclic Systems Derived from 2-Chloroquinoline Precursors
| Precursor | Reagent(s) | Resulting Heterocyclic System | Potential Application | Reference(s) |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) hydrate (B1144303) | Pyrazolo[3,4-b]quinoline | Pharmaceutical | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Formamide (B127407), formic acid | Pyrrolo[3,4-b]quinolinone | Pharmaceutical | rsc.orgnih.gov |
| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzamide | Quinolinyl-quinazoline | Pharmaceutical | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Thioglycolic acid | Thiazolidinone derivatives | Pharmaceutical | rsc.org |
Preparation of Agro-chemicals and Dyes
The versatile reactivity of this compound and its derivatives also extends to the synthesis of agrochemicals and dyes. chemijournal.com The quinoline core can be functionalized to produce compounds with desired properties for these applications. For instance, the modification of the quinoline ring system can lead to the development of new pesticides or herbicides. Similarly, the extended conjugation and potential for chromophore introduction make it a candidate for the synthesis of novel dyes. The Vilsmeier-Haack reaction is a common method used to introduce the formyl group, a precursor to the carboxylate, onto the quinoline ring, enabling further synthetic manipulations. chemijournal.comijsr.net
Precursor for Further Functionalization
The presence of both a chloro and a carboxylate group on the quinoline nucleus provides two distinct handles for further chemical modification. This dual reactivity is a key feature that makes this compound an attractive precursor for creating a wide array of functionalized molecules.
Introduction of Diverse Substituents at Quinoline Nucleus
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. This includes the displacement of the chlorine with amines, thiols, and other nucleophiles to generate new derivatives with potentially altered biological or physical properties. rsc.org
Furthermore, the ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This allows for another point of diversification. The combination of these transformations enables the synthesis of a vast library of substituted quinolines from a single, readily available starting material.
Table 2: Functionalization Reactions of 2-Chloroquinoline Derivatives
| Position | Reaction Type | Reagents | Resulting Functional Group | Reference(s) |
| C2 | Nucleophilic Aromatic Substitution | Amines, Thiols | Amino, Thioether | rsc.org |
| C3 (from carbaldehyde) | Condensation | Hydrazines | Hydrazone | rsc.org |
| C3 (from carboxylate) | Hydrolysis/Amidation | Base, then Amine/Coupling agent | Amide | asianpubs.org |
Development of Privileged Scaffolds for Drug Discovery
The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. nih.govnih.govresearchgate.net The quinoline ring system is a prime example of such a scaffold. nih.gov By using this compound as a starting point, medicinal chemists can systematically modify the quinoline core to generate libraries of compounds for screening against various biological targets. nih.gov
The ability to introduce diverse substituents at both the 2- and 3-positions allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with a specific biological target. This strategic functionalization can lead to the discovery of new drug candidates with improved efficacy and selectivity. nih.gov The development of synthetic routes to these functionalized quinolines is therefore an active area of research. asianpubs.org
Future Research Directions and Translational Prospects
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of quinoline (B57606) derivatives, including methyl 2-chloroquinoline-3-carboxylate, often relies on methods like the Vilsmeier-Haack reaction, which can involve harsh reagents and generate significant chemical waste. chemijournal.comijsr.net Modern synthetic chemistry is increasingly focused on "green" and sustainable practices, a trend that is expected to heavily influence the future production of these compounds. tandfonline.comtandfonline.comacs.org
Future research will likely prioritize the development of synthetic protocols that are not only efficient but also environmentally benign. nih.gov This includes the use of nanocatalysts and nanocomposites, which offer a promising alternative for the effective synthesis of quinolines due to their unique properties. nih.gov The exploration of green solvents such as water, ethanol, and ionic liquids is another critical area of focus. tandfonline.com Furthermore, microwave-assisted synthesis has emerged as a valuable green chemistry approach, often leading to shorter reaction times and higher yields. nih.gov These sustainable methods aim to reduce the use of hazardous chemicals and minimize the environmental impact associated with the production of quinoline derivatives. nih.gov
The following table summarizes some of the green and sustainable approaches being explored for quinoline synthesis:
| Approach | Description | Potential Advantages |
| Nanocatalysis | Utilization of nanoparticles as catalysts in synthetic reactions. | High efficiency, reusability, and mild reaction conditions. nih.gov |
| Green Solvents | Replacement of traditional organic solvents with environmentally friendly alternatives like water or ethanol. | Reduced toxicity and environmental pollution. tandfonline.com |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Faster reaction times, increased yields, and enhanced purity of products. nih.gov |
| One-Pot Synthesis | Designing a sequence of reactions in a single reactor, avoiding the isolation of intermediates. | Increased efficiency, reduced waste, and cost-effectiveness. nih.gov |
Development of More Potent and Selective Biological Agents
Derivatives of the quinoline scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netorientjchem.org The future in this domain lies in the rational design of derivatives of this compound to create agents with enhanced potency and selectivity for specific biological targets. nih.gov
Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, providing crucial insights into how modifications to the quinoline core influence biological activity. orientjchem.org For instance, research has shown that the introduction of specific substituents at various positions on the quinoline ring can significantly enhance the potency of the compound against cancer cells or microbial strains. orientjchem.org The strategic hybridization of the quinoline moiety with other pharmacologically active scaffolds is another promising avenue for developing novel therapeutic agents with improved efficacy. researchgate.net
Future efforts will likely focus on:
Target-specific design: Creating derivatives that are highly selective for a particular enzyme or receptor, thereby minimizing off-target effects and associated toxicities. nih.gov
Combating drug resistance: Developing novel quinoline-based compounds that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.
Broad-spectrum agents: Synthesizing derivatives with potent activity against a wide range of pathogens or cancer cell lines. asianpubs.org
Integration of Advanced Computational Methods in Design and Optimization
The role of computational chemistry in drug discovery has expanded dramatically, and its integration into the design and optimization of this compound derivatives is set to accelerate. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are becoming indispensable tools for medicinal chemists. mdpi.comresearchgate.net
Molecular docking allows researchers to predict the binding interactions between a designed molecule and its biological target at the atomic level, providing a rational basis for structural modifications. mdpi.comnih.gov QSAR models can correlate the structural features of a series of compounds with their biological activities, enabling the prediction of the potency of novel, unsynthesized derivatives. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed computationally to assess the drug-like properties of candidate molecules early in the discovery process, saving time and resources. asianpubs.orgresearchgate.net
The application of these computational methods will facilitate:
Virtual screening: Rapidly screening large libraries of virtual compounds to identify those with the highest probability of being active.
Lead optimization: Guiding the chemical modification of lead compounds to improve their binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Understanding mechanisms of action: Elucidating the molecular basis of a compound's biological activity through the visualization of its interactions with its target.
Potential for Clinical Development of Derivatives
The quinoline scaffold is already a well-established feature in a number of FDA-approved drugs, underscoring the clinical potential of this class of compounds. researchgate.netthieme-connect.comnih.gov The diverse and potent biological activities exhibited by derivatives of this compound suggest that they too have a strong potential for translation into clinical candidates. researchgate.net
The path to clinical development is a long and arduous one, requiring extensive preclinical and clinical testing. However, the promising preclinical data for many quinoline derivatives, particularly in the areas of oncology and infectious diseases, provides a strong impetus for their continued investigation. nih.gov Several quinoline-based compounds are currently in various stages of clinical trials for a range of indications. researchgate.netthieme-connect.com
The future clinical development of derivatives of this compound will depend on several factors, including:
Demonstration of in vivo efficacy: Successful translation from in vitro activity to efficacy in animal models of disease.
Favorable safety profiles: A thorough evaluation of the toxicological properties of lead candidates to ensure an acceptable therapeutic window.
Clear mechanisms of action: A detailed understanding of how the drug candidate exerts its therapeutic effect at the molecular level.
The continued exploration of this versatile chemical scaffold, guided by sustainable synthetic methods, rational drug design, and advanced computational tools, holds great promise for the development of the next generation of innovative medicines.
Q & A
Basic: What are the optimal synthetic conditions for Methyl 2-chloroquinoline-3-carboxylate?
Answer:
The compound is typically synthesized via refluxing 2-chloroquinoline-3-carbaldehyde with methanol and concentrated sulfuric acid (2:1 v/v) for 2 hours, followed by ice-cold water quenching to precipitate the product . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Yield optimization requires strict temperature control (reflux at ~65°C) and stoichiometric excess of methanol to drive esterification .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density functional theory (DFT) calculations and molecular docking studies can identify electrophilic sites (e.g., C-2 chlorine) prone to substitution. Software like Gaussian or AutoDock analyzes charge distribution and frontier molecular orbitals to predict regioselectivity. For example, the electron-withdrawing ester group at C-3 enhances the electrophilicity of C-2, favoring SNAr mechanisms .
Basic: Which analytical techniques validate the purity and structure of this compound?
Answer:
- Melting Point: Compare observed mp (148–150°C) with literature values .
- Spectroscopy:
- 1H/13C NMR: Confirm ester (-COOCH3) and quinoline proton environments.
- IR: Detect C=O (ester) at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹.
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How to resolve contradictions in spectroscopic data during derivative characterization?
Answer:
Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational isomers or residual solvents. Strategies:
- Cross-validation: Use X-ray crystallography (SHELX or Mercury ) to confirm solid-state structure.
- Dynamic NMR: Analyze temperature-dependent spectra to identify rotamers.
- High-resolution MS: Rule out impurities by exact mass matching .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure (Category 4 acute toxicity) .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates.
- Waste Disposal: Collect organic waste separately and neutralize acidic residues before disposal .
Advanced: What strategies improve yield in gram-scale synthesis?
Answer:
- Catalyst Optimization: Replace H2SO4 with Amberlyst-15 (solid acid) for easier separation.
- Solvent Selection: Use anhydrous methanol to minimize hydrolysis.
- Workup: Employ liquid-liquid extraction (dichloromethane/water) for efficient product isolation .
Basic: How is reaction progress monitored during synthesis?
Answer:
- TLC: Spot aliquots on silica plates; visualize under UV (Rf ~0.5 in ethyl acetate/hexane).
- GC-MS: Track aldehyde precursor depletion (retention time ~8.2 min) .
Advanced: What role does X-ray crystallography play in studying molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles, revealing planarity of the quinoline ring and steric effects of the ester group. Mercury visualizes intermolecular interactions (e.g., π-π stacking), critical for understanding packing behavior and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
